Fmoc-Glu(OBzl)-OH
Overview
Description
“Fmoc-Glu(OBzl)-OH” is a glutamic acid derivative . It is a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .
Synthesis Analysis
“Fmoc-Glu(OBzl)-OH” is used in peptide synthesis . It is prone to pyroglutamate formation . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Molecular Structure Analysis
The empirical formula of “Fmoc-Glu(OBzl)-OH” is C27H25NO6 . Its molecular weight is 459.49 .Chemical Reactions Analysis
“Fmoc-Glu(OBzl)-OH” is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Physical And Chemical Properties Analysis
“Fmoc-Glu(OBzl)-OH” is a white to slight yellow to beige powder . It has a melting point of 70 °C (decomposition) . It is soluble in DMF .Scientific Research Applications
Synthesis of O-glycosylated Peptides : Fmoc-Glu(OBzl)-OH plays a crucial role in the synthesis of O-glycosylated peptides. It has been used in the synthesis of tuftsin derivatives containing D-glucopyranosyl or D-galactopyranosyl units linked to the hydroxy side chain of the threonine residue. These glycosylated peptides have potential applications in biomedical research (Filira et al., 2009).
Synthesis of O-thiophosphotyrosyl Peptides : Fmoc-Glu(OBzl)-OH is instrumental in the chemical synthesis of O-thiophosphotyrosyl peptides. These peptides have applications in studying protein phosphorylation and signal transduction pathways (Kitas et al., 2009).
Creation of Cyclic Peptides : Fmoc-Glu(OBzl)-OH is used in the creation of cyclic peptides containing a δ-sugar amino acid. These cyclic peptides have been evaluated as artificial receptors for various biological molecules, contributing to the development of novel binding agents and therapeutic compounds (Billing & Nilsson, 2005).
Synthesis of Phosphopeptides : The compound plays a role in the synthesis of phosphotyrosine-containing peptides. This is crucial for the study of tyrosine phosphorylation in cellular signaling (Ueki et al., 1996).
Optimization in Peptide Synthesis : It's used in the optimization of coupling methods for introducing mono-benzyl phosphate esters of Fmoc-protected phosphoamino acids, enhancing the efficiency and yield of multiphosphorylated peptides synthesis (White, 2001).
Synthesis of Hydrophobic Peptides : The compound is used in synthesizing and purifying hydrophobic peptides, improving the solubility and handling of these peptides for research purposes (Wahlström et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553436 | |
Record name | (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OBzl)-OH | |
CAS RN |
123639-61-2 | |
Record name | 5-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123639-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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